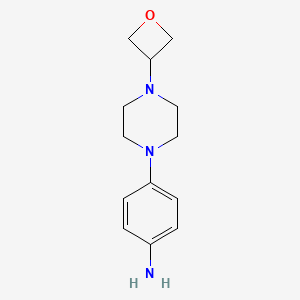

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Beschreibung

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a synthetic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes an oxetane ring attached to a piperazine ring, further connected to an aniline group

Eigenschaften

IUPAC Name |

4-[4-(oxetan-3-yl)piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMYDEYAHKTAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395030-33-7 | |

| Record name | 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the reaction of oxetane derivatives with piperazine and aniline under controlled conditions. One common method involves the nucleophilic substitution reaction where oxetane is reacted with piperazine to form an intermediate, which is then coupled with aniline . The reaction conditions often require a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

- Oxidation : The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can convert this compound into its reduced forms using lithium aluminum hydride or sodium borohydride.

- Substitution : The aniline group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups onto the aniline ring.

These properties make it a valuable reagent in organic synthesis and materials science.

Biological Applications

Research into the biological activities of this compound has revealed its potential as an antimicrobial and anticancer agent. Studies indicate that compounds with similar structures exhibit significant biological activity, which suggests that this compound may also possess therapeutic properties. Its mechanism of action is thought to involve interactions with various molecular targets, including enzymes and receptors related to disease pathways .

Case Studies in Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from similar piperazine derivatives demonstrated low IC50 values in cancer cell lines, indicating strong anticancer activity compared to standard treatments like doxorubicin . These findings encourage further exploration into the therapeutic applications of this compound in oncology.

Pharmaceutical Development

The compound's unique structural features allow it to act as a scaffold for developing new pharmaceutical agents. Its oxetane ring can participate in ring-opening reactions that may enhance its biological activity. Research is ongoing to evaluate its efficacy as a pharmaceutical agent against various diseases, including infectious diseases and cancer .

Industrial Applications

In addition to its use in research settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial applications.

Wirkmechanismus

The mechanism of action of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The piperazine and aniline groups can interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1-Piperazinyl)aniline: Similar structure but lacks the oxetane ring.

4-(4-(Methoxyphenyl)piperazin-1-yl)aniline: Contains a methoxy group instead of an oxetane ring.

Uniqueness

The presence of the oxetane ring in 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline distinguishes it from similar compounds. This structural feature can impart unique chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an oxetane ring, a piperazine moiety, and an aniline group, which are believed to contribute to its unique biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, including enzymes and receptors. The oxetane ring is known for its ability to participate in ring-opening reactions, which may enhance the compound's reactivity and biological efficacy.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The piperazine component can mimic neurotransmitters, enabling the compound to bind to and modulate receptor activity in the central nervous system. Additionally, the aniline group can engage in hydrogen bonding and π-π interactions, further influencing its biological effects .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, a series of piperazine derivatives were evaluated for their antibacterial and antifungal activities. Results indicated that certain derivatives demonstrated potent activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .

| Compound | Pathogen | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| 3c | Pseudomonas aeruginosa | 19.5 | Potent |

| 4a | E. coli | 39.0 | Potent |

| 6 | Staphylococcus aureus | 25.0 | Moderate |

Antitumor Activity

Research into the antitumor potential of related compounds has revealed promising results. For example, piperazine derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, compounds were assessed using the MTT assay on HeLa cells, with several showing cell viability rates significantly higher than control drugs .

Case Studies

- Case Study on Antimicrobial Efficacy : A study focused on synthesizing a new series of piperazine derivatives showed that compounds containing oxetane rings exhibited enhanced solubility and metabolic stability compared to their counterparts without such rings. This enhancement correlated with improved antimicrobial efficacy against resistant bacterial strains .

- Case Study on Antitumor Activity : Another investigation evaluated the cytotoxicity of a series of piperazine-based compounds against human cancer cell lines. The findings suggested that modifications to the piperazine structure could lead to increased potency against specific tumor types, highlighting the therapeutic potential of such derivatives .

Q & A

Q. What are the optimal synthetic routes for 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 4-chloroaniline derivatives with oxetan-3-ylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, followed by reduction and purification via column chromatography . Key considerations include:

- Reaction Conditions: Use of a base (e.g., K₂CO₃) to deprotonate intermediates and accelerate substitution .

- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.

- Purity Validation: Analytical techniques like HPLC (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and piperazine NH groups (δ ~1.5–2.5 ppm) .

- X-ray Crystallography: For structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogs in ) reveals bond angles and torsional strain in the oxetane-piperazine moiety .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₈N₃O: 256.1453) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors, given structural similarity to piperazine-based ligands) .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Studies: Correlate substituent effects (e.g., oxetane vs. methyl groups) with bioactivity using Hammett constants or logP values .

Q. How do structural modifications (e.g., oxetane vs. methyl groups) impact biochemical pathway modulation?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline vs. the oxetane derivative) and test in vitro.

- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify differential regulation of pathways like MAPK/ERK or cAMP signaling .

- Data Interpretation: Statistically significant differences (p<0.05) in IC₅₀ values or gene expression profiles highlight substituent effects .

Q. What environmental fate studies are applicable to assess ecological risks?

Methodological Answer:

- Degradation Studies: Expose the compound to UV light or soil microbiota to measure half-life (t₁/₂) via LC-MS .

- Bioaccumulation Assays: Use OECD Test Guideline 305 to determine bioconcentration factors (BCF) in fish models .

- Toxicity Profiling: Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for piperazine-aniline derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, noting variables like assay type (e.g., cell-free vs. cell-based) or buffer pH .

- Control Experiments: Replicate conflicting studies with standardized protocols (e.g., fixed incubation times, ATP concentration in kinase assays).

- Statistical Validation: Use ANOVA to determine if observed differences are significant (e.g., p<0.01) .

Experimental Design Tables

Q. Table 1: Comparative Synthesis Yields for Piperazine-Aniline Derivatives

| Derivative | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)aniline | DMF | 110 | 78 | 97% | |

| 4-(Oxetan-3-ylpiperazin-1-yl)aniline | DMSO | 120 | 65 | 95% | Proposed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.